1,2,4-Trichloro-8-fluoro-3H-phenothiazin-3-one
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Overview
Description
1,2,4-Trichloro-8-fluoro-3H-phenothiazin-3-one is a chemical compound belonging to the phenothiazine family. This compound is characterized by its molecular formula C₁₂H₃Cl₃FNOS and a molecular weight of 334.58 g/mol . Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents.
Preparation Methods
The synthesis of 1,2,4-Trichloro-8-fluoro-3H-phenothiazin-3-one typically involves multiple steps starting from hydroquinone. One common synthetic route includes the following steps :
Oxidation of Hydroquinone: Hydroquinone is oxidized to 2,5-dihydroxy-1,4-benzoquinone using hydrogen peroxide in an alkaline solution.
Protection of Hydroxyl Groups: The hydroxyl groups are protected by reacting with methanol under acidic conditions to form 2,5-dimethoxy-1,4-benzoquinone.
Bromination: The protected benzoquinone is brominated to yield 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone.
Condensation with Ortho-aminothiophenol: The brominated compound is then condensed with ortho-aminothiophenol in the presence of sodium acetate to form the phenothiazine core.
Chlorination and Fluorination: The final steps involve chlorination and fluorination to introduce the chlorine and fluorine atoms at the desired positions on the phenothiazine ring.
Chemical Reactions Analysis
1,2,4-Trichloro-8-fluoro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: It can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides. This reaction uses molecular oxygen as the oxidant and a blue LED lamp as the irradiation source.
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms, which are good leaving groups.
Reduction: It can be reduced under specific conditions to yield different derivatives of phenothiazine.
Common reagents used in these reactions include molecular oxygen, blue LED lamps, and various nucleophiles for substitution reactions. Major products formed include sulfoxides and other phenothiazine derivatives.
Scientific Research Applications
1,2,4-Trichloro-8-fluoro-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: It is used as a photocatalyst in organic synthesis, particularly in the oxidation of sulfides to sulfoxides.
Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,4-Trichloro-8-fluoro-3H-phenothiazin-3-one involves its role as a photocatalyst. It absorbs light energy, which excites its electrons to a higher energy state. These excited electrons can then participate in redox reactions, facilitating the oxidation of sulfides to sulfoxides . The molecular targets and pathways involved include the activation of molecular oxygen and the subsequent transfer of oxygen atoms to the substrate.
Comparison with Similar Compounds
1,2,4-Trichloro-8-fluoro-3H-phenothiazin-3-one can be compared with other phenothiazine derivatives such as:
- 1,2,4-Trichlorophenothiazin-3-one
- 10-Phenylphenazin-2(10H)-one (Aposafranone)
- 1,2,4-Benzotriazines
These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical reactivity and biological activities. The presence of fluorine in this compound makes it unique, as fluorine atoms can enhance the compound’s stability and alter its electronic properties.
Properties
CAS No. |
90251-97-1 |
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Molecular Formula |
C12H3Cl3FNOS |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
1,2,4-trichloro-8-fluorophenothiazin-3-one |
InChI |
InChI=1S/C12H3Cl3FNOS/c13-7-8(14)11(18)9(15)12-10(7)17-5-3-4(16)1-2-6(5)19-12/h1-3H |
InChI Key |
OGKZAMKPMKUMDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C3C(=C(C(=O)C(=C3Cl)Cl)Cl)S2 |
Origin of Product |
United States |
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